molecular formula C19H21FN4O2S B3016541 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897464-10-7

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B3016541
CAS No.: 897464-10-7
M. Wt: 388.46
InChI Key: BURWBUBRXSXGOS-UHFFFAOYSA-N
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Description

2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is a synthetic small molecule featuring a fluorinated imidazothiazole core linked to a morpholinoethyl acetamide side chain. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The morpholinoethyl group in the acetamide side chain contributes to solubility and pharmacokinetic profiles, as morpholine derivatives are often used to modulate lipophilicity and bioavailability .

Typical yields for such reactions range from 54% to 95%, depending on substituents and reaction conditions .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c20-15-3-1-14(2-4-15)17-12-24-16(13-27-19(24)22-17)11-18(25)21-5-6-23-7-9-26-10-8-23/h1-4,12-13H,5-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWBUBRXSXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the imidazo[2,1-b]thiazole moiety exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.

  • Case Study : A study published in ACS Omega demonstrated that imidazo[2,1-b]thiazole derivatives showed significant cytotoxicity against breast cancer cells. The compound's structure was modified to enhance its activity, leading to the identification of more potent analogs .

Antimicrobial Properties

The imidazo[2,1-b]thiazole scaffold has also been explored for its antimicrobial potential. Research has shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Data Table : Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Neuropharmacological Applications

The morpholinoethyl group in this compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants.

  • Case Study : In a recent pharmacological study, a related compound demonstrated significant anxiolytic effects in animal models, suggesting that modifications to the imidazo[2,1-b]thiazole structure could yield compounds with therapeutic potential for anxiety disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological profiles of compounds derived from imidazo[2,1-b]thiazoles. Variations in substituents can significantly affect biological activity.

  • Key Findings :
    • Substituents on the phenyl ring influence binding affinity to target proteins.
    • The presence of electron-withdrawing groups enhances cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine/Bromine : The 4-fluorophenyl group in the target compound and 4d may improve metabolic stability and electron-withdrawing effects compared to chlorophenyl (5f, 5g) or bromophenyl (3f) analogs. Fluorine’s smaller size and higher electronegativity could enhance binding to hydrophobic enzyme pockets .
  • Morpholinoethyl vs. Piperazinyl/Pyridinyl: The morpholinoethyl side chain in the target compound likely offers better solubility than the 4-methoxybenzyl-piperazinyl group in 5l or the pyridinyl groups in 5f/5g .

Pharmacological Activity

  • Anticancer Potential: The target compound’s imidazothiazole core aligns with 5l , which showed potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM). The morpholinoethyl group may enhance selectivity compared to 5l’s piperazinyl-methoxybenzyl side chain.
  • Enzyme Inhibition: Fluorophenyl-containing 4d exhibited acetylcholinesterase inhibition, suggesting the target compound may share similar activity. Morpholinoethyl’s hydrogen-bonding capacity could further optimize binding to catalytic sites.

Physicochemical Properties

  • Melting Points : Fluorophenyl derivatives (e.g., 4d: 279–281°C ) generally exhibit higher melting points than chlorophenyl analogs (5f: 215–217°C ), likely due to fluorine’s strong intermolecular interactions.
  • Solubility: The morpholinoethyl group in the target compound is expected to improve aqueous solubility compared to hydrophobic aryl hydrazinecarbothioamides (e.g., 3f ).

Biological Activity

The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19FN4OS
  • Molecular Weight : 374.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound exhibits a range of biological activities that can be summarized as follows:

1. Anti-inflammatory Activity

Research indicates that imidazo[2,1-b]thiazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes. Notably, studies have shown that modifications to the imidazo[2,1-b]thiazole structure can enhance COX-2 inhibitory activity. For instance, compounds similar to the target compound have demonstrated IC50 values in the range of 0.08 to 0.16 µM for COX-2 inhibition while showing minimal activity against COX-1, indicating a selective anti-inflammatory profile .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds derived from the imidazo[2,1-b]thiazole scaffold have shown significant cytotoxic effects against several cancer cell lines. For example:

  • A431 (human epidermoid carcinoma) : Significant inhibition of cell proliferation.
  • A549 (lung adenocarcinoma) : Induction of apoptosis and cell cycle arrest at concentrations as low as 1 µM.
    These findings suggest that structural modifications can lead to enhanced anticancer properties .

3. Antiviral Activity

Recent studies have also evaluated the antiviral properties of imidazo[2,1-b]thiazole derivatives. Certain compounds within this class have shown moderate antiviral activity against RNA viruses such as influenza A and vesicular stomatitis virus. For instance, specific derivatives exhibited EC50 values as low as 2 µM against vesicular stomatitis virus while maintaining acceptable cytotoxicity profiles .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenObserved EffectReference
Anti-inflammatoryCOX-1/COX-2Selective COX-2 inhibition
AnticancerA431Significant cell proliferation inhibition
AnticancerA549Apoptosis induction at 1 µM
AntiviralInfluenza AModerate antiviral activity
AntiviralVesicular stomatitis virusEC50 = 2 µM

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • COX Enzymes : The selective inhibition of COX-2 suggests that this compound may modulate inflammatory pathways without affecting COX-1 mediated physiological processes.
  • Cell Cycle Regulation : The observed apoptosis in cancer cells indicates potential interference with key regulatory proteins involved in cell cycle progression.
  • Viral Replication Inhibition : The antiviral effects may involve disruption of viral replication processes or enhancement of host immune responses.

Q & A

Q. What synthetic strategies are employed to prepare 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide?

The compound is synthesized via multi-step protocols. Key steps include:

  • Core imidazothiazole formation : Cyclization of 6-(4-fluorophenyl)imidazo[2,1-b]thiazole precursors under reflux with acetic acid or ethanol .
  • Acetamide functionalization : Coupling the imidazothiazole core with 2-morpholinoethylamine using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) and recrystallization from ethanol/water mixtures . Challenges include optimizing reaction yields for morpholinoethyl substitution and minimizing byproducts.

Q. How is the structural integrity of the compound validated?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, morpholino protons at δ 3.4–3.7 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~428) .
  • Elemental analysis : C, H, N content within ±0.4% of theoretical values . Discrepancies in spectral data should be cross-validated via alternative methods (e.g., X-ray crystallography) .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in acetylcholinesterase (AChE) inhibition data for this compound?

Inconsistent AChE inhibition results may arise from:

  • Assay variability : Use standardized Ellman’s method with donepezil as a positive control .
  • Conformational analysis : Molecular docking (AutoDock Vina) to assess binding to human AChE (PDB: 4EY7) and identify key interactions (e.g., π-π stacking with Trp86, H-bonding with morpholino oxygen) .
  • Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Kᵢ values .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR-driven modifications include:

  • Substituent variation : Replacing the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups to enhance target selectivity .
  • Morpholinoethyl chain modulation : Introducing shorter/longer alkyl spacers or substituting morpholine with piperazine to alter solubility and blood-brain barrier permeability .
  • Hybrid scaffolds : Incorporating triazole or thiadiazole moieties (e.g., via Huisgen cycloaddition) to improve antimicrobial or anticancer activity .

Q. What experimental designs are critical for assessing in vitro cytotoxicity?

  • Cell line selection : Use diverse models (e.g., HEK293 for normal cells, MCF-7/A549 for cancer) .
  • Dose-response profiling : 24–72 hr treatments at 0.1–100 µM, with IC₅₀ calculation via MTT assay .
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS detection (DCFH-DA probe) to identify cytotoxic pathways .

Data Analysis and Interpretation

Q. How are computational methods integrated to predict pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab to estimate LogP (optimal range: 2–4), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : 100 ns simulations (GROMACS) to assess binding stability and ligand-protein residence time .
  • QSAR modeling : Partial least squares regression to correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioactivity .

Q. What strategies address discrepancies between in vitro and in silico results?

  • Experimental validation : Repeat assays under controlled conditions (e.g., pH, temperature) .
  • Force field adjustments : Refine docking parameters (e.g., solvation effects, flexible side chains) .
  • Metabolite screening : LC-MS to identify degradation products or active metabolites affecting bioactivity .

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